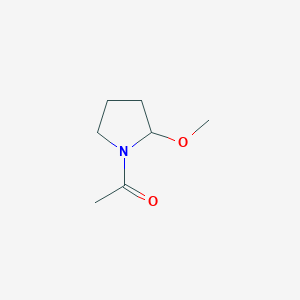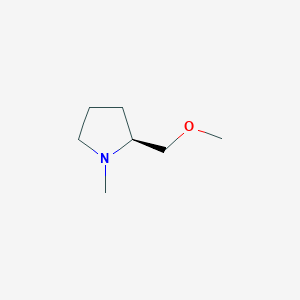
9h-Carbazole-1-carboxylic acid
Vue d'ensemble
Description
9h-Carbazole-1-carboxylic acid is a chemical compound with the molecular formula C13H9NO2 . It has an average mass of 211.216 Da and a monoisotopic mass of 211.063324 Da .
Synthesis Analysis
Carbazole derivatives, including this compound, have been synthesized through various methods. One of the classic laboratory organic syntheses for carbazole is the Borsche–Drechsel cyclization . In this process, phenylhydrazine is condensed with cyclohexanone to form the corresponding imine. The second step involves a hydrochloric acid-catalyzed rearrangement reaction and ring-closing reaction to tetrahydrocarbazole .Molecular Structure Analysis
The molecular structure of this compound consists of a tricyclic structure, with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .Chemical Reactions Analysis
Carbazole-based compounds, including this compound, have been known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H9NO2, an average mass of 211.216 Da, and a monoisotopic mass of 211.063324 Da .Applications De Recherche Scientifique
Biological and Pharmacological Applications
- Biodegradation and Derivatives Production : 9H-Carbazole and its derivatives have versatile pharmacological applications. Bacteria capable of utilizing biphenyl have been shown to produce hydroxylated 9H-carbazole metabolites, indicating potential for biotechnological applications in creating novel derivatives of 9H-carbazole (Waldau et al., 2009).
- Medicinal Chemistry and Natural Products : 9H-Carbazole has attracted interest due to a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, upon structural modifications (Tsutsumi et al., 2016).
Chemical Synthesis and Material Science
- Synthesis of Organic Building Blocks : 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid, derived from 9H-carbazole, are versatile organic building blocks with potential applications in material science, medicinal, and supramolecular chemistry (Weseliński et al., 2014).
Antimicrobial Research
- Development of Antimicrobial Agents : Derivatives of 9H-carbazole have been explored for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Salih et al., 2016).
Semiconductor and Optical Materials
- Semiconductor Device Characteristics : Carbazole compounds, including those derived from 9H-carbazole, are important in semiconducting materials. Their structural and thermal properties make them suitable for applications in semiconductor devices (Gorgun & Caglar, 2018).
Cancer Research
- Antitumor and Anticancer Activities : Various derivatives of 9H-carbazole have shown significant cytotoxicity against cancer cell lines, indicating their potential in cancer research and therapy (Caruso et al., 2012).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Carbazole derivatives have been investigated as anticorrosion agents for mild steel, demonstrating effective suppression of corrosion in both acidic and biological environments (Nwankwo et al., 2018).
Neurodegenerative Disease Research
- Potential Treatments for Brain Disorders : Schiff bases derived from carbazole have been studied for their applicability in treating neurodegenerative diseases, such as Alzheimer’s, indicating potential for neuropsychiatric drug development (Avram et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
9H-carbazole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFGQADZVYGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286032 | |
| Record name | 9h-carbazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6311-19-9 | |
| Record name | Carbazole-1-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9h-carbazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















